molecular formula C15H11F3N2O B13724656 5,6,7,8-Tetrahydro-2-phenyl-6-oxo-4-(trifluoromethyl)quinazoline

5,6,7,8-Tetrahydro-2-phenyl-6-oxo-4-(trifluoromethyl)quinazoline

Cat. No.: B13724656
M. Wt: 292.26 g/mol
InChI Key: BXSFCDREDFTLGZ-UHFFFAOYSA-N
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Description

Emergence of Tetrahydroquinazoline Scaffolds in Pharmaceutical Research

The quinazoline nucleus, first synthesized in 1869 through the reaction of anthranilic acid with cyanogens, laid the foundation for a century of exploration into nitrogen-containing heterocycles. Early synthetic efforts by Gabriel in 1903 established reliable methods for quinazoline derivatization, but the true potential of partially hydrogenated variants emerged later. The tetrahydroquinazoline (THQ) scaffold, characterized by a saturated six-membered ring fused to a benzene ring, gained prominence due to its enhanced conformational rigidity and improved pharmacokinetic properties compared to fully aromatic analogs.

The structural constraints imposed by the tetrahydro moiety reduce rotational freedom, enabling precise spatial positioning of substituents for optimal target engagement. For example, cyclobutane-fused THQs, such as those described in recent scalable syntheses, demonstrate how ring strain and three-dimensional complexity enhance binding selectivity. This principle is exemplified by compounds like CU-4, a fused THQ that inhibits diacylglycerol kinase isozymes with nanomolar potency. The evolution from planar quinazolines to saturated derivatives mirrors broader trends in drug design, where reduced entropy penalties upon binding drive the preference for conformationally restricted scaffolds.

Table 1: Comparative Analysis of Early vs. Modern Tetrahydroquinazoline Synthetic Approaches

Parameter Early Methods (1900–1950) Modern Catalytic Methods (Post-2010)
Reaction Time 48–72 hours 12–24 hours
Catalyst System None (thermal cyclization) Copper(II) trifluoroacetate (20 mol%)
Yield (%) 15–35% 68–92%
Functional Group Tolerance Limited to electron-rich aromatics Broad (halogens, trifluoromethyl, esters)

The development of copper-catalyzed domino cyclizations, as demonstrated in the synthesis of spirotetrahydroquinolines, represents a paradigm shift. These methods enable the simultaneous formation of multiple rings under ambient conditions, contrasting sharply with the multistep sequences required for early THQ derivatives. The strategic placement of substituents like the 2-phenyl group in the target compound derives from structure-activity relationship (SAR) studies showing that aromatic moieties at this position enhance π-π stacking interactions with hydrophobic binding pockets.

Strategic Incorporation of Trifluoromethyl Groups in Heterocyclic Drug Design

The trifluoromethyl (-CF~3~) group’s integration into heterocycles constitutes a cornerstone of modern medicinal chemistry. Its strong electron-withdrawing character (σ~m~ = 0.43, σ~p~ = 0.54) combined with high lipophilicity (π = 0.88) makes it uniquely suited for optimizing drug-like properties. In the context of quinazolines, CF~3~ substitution at the 4-position induces profound electronic effects:

  • Electrostatic Potential Modulation : The -CF~3~ group withdraws electron density from the pyrimidine ring, increasing the compound’s susceptibility to nucleophilic attack at adjacent positions while stabilizing transition states in enzyme-inhibitor complexes.
  • Metabolic Stabilization : Fluorine’s inductive effects retard oxidative metabolism, as demonstrated by N-CF~3~ azoles showing 3-fold longer half-lives than their methyl counterparts.
  • Enhanced Target Affinity : In the reported N-aryl-2-trifluoromethylquinazoline-4-amine series, the CF~3~ group contributed to 15–30% improvements in tubulin polymerization inhibition compared to non-fluorinated analogs.

Table 2: Impact of Trifluoromethyl Substitution on Quinazoline Bioactivity

Compound IC~50~ (K562 cells) LogP Metabolic Stability (% remaining at 1h)
4-H Quinazoline 12.3 μM 2.1 45%
4-CF~3~ Quinazoline 4.8 μM 3.2 78%

The synthetic challenges of introducing -CF~3~ groups into nitrogen-rich heterocycles have driven methodological innovations. Late-stage trifluoromethylation using Umemoto’s reagent or photoredox catalysis now enables precise functionalization of complex scaffolds. In the target compound, the 4-CF~3~ group’s strategic placement adjacent to the 6-keto moiety creates a polarized pharmacophore capable of simultaneous hydrogen bonding (via the carbonyl) and hydrophobic interactions (via -CF~3~). This dual functionality explains the enhanced activity observed in leukemia cell lines compared to non-fluorinated derivatives.

Properties

Molecular Formula

C15H11F3N2O

Molecular Weight

292.26 g/mol

IUPAC Name

2-phenyl-4-(trifluoromethyl)-7,8-dihydro-5H-quinazolin-6-one

InChI

InChI=1S/C15H11F3N2O/c16-15(17,18)13-11-8-10(21)6-7-12(11)19-14(20-13)9-4-2-1-3-5-9/h1-5H,6-8H2

InChI Key

BXSFCDREDFTLGZ-UHFFFAOYSA-N

Canonical SMILES

C1CC2=C(CC1=O)C(=NC(=N2)C3=CC=CC=C3)C(F)(F)F

Origin of Product

United States

Preparation Methods

Niementowski’s Synthesis (Anthranilic Acid and Formamide Route)

  • Principle : This classical method involves the cyclocondensation of substituted anthranilic acids with formamide at elevated temperatures (typically 120–130 °C).
  • Procedure : Substituted anthranilic acid (bearing the trifluoromethyl group at the appropriate position) is heated with excess formamide for 3–5 hours. The reaction progress is monitored by thin-layer chromatography (TLC).
  • Outcome : The reaction yields quinazoline-4(3H)-one intermediates, which serve as precursors for further functionalization.
  • Post-reaction Workup : The reaction mixture is cooled and poured into ice-cold water, precipitating the quinazoline intermediate. The solid is filtered, washed, and dried for subsequent steps.

Introduction of the Phenyl and Trifluoromethyl Groups via Alkylation

  • Reagents and Conditions : The quinazoline-4(3H)-one intermediate is dissolved in acetone, and potassium carbonate (K₂CO₃) is added as a base. Potassium iodide (KI) is used as a catalyst to facilitate nucleophilic substitution.
  • Electrophile Addition : Brominated olefins or benzyl halides bearing trifluoromethyl substituents are added dropwise to the mixture at 60 °C.
  • Reaction Time : The mixture is stirred for 3 hours under reflux.
  • Isolation : After completion, the mixture is cooled, poured into ice water, and the precipitated product is filtered and dried.
  • Result : This step introduces the phenyl and trifluoromethyl groups onto the quinazoline core, yielding the target 5,6,7,8-tetrahydro-2-phenyl-6-oxo-4-(trifluoromethyl)quinazoline.

Alternative Synthesis via Grimmel's Method (Phosphorous Trichloride Route)

  • Principle : o-Aminobenzoic acids are reacted with an amine and phosphorous trichloride (PCl₃) in toluene at elevated temperatures (~110 °C) for 2 hours.
  • Outcome : This method yields 2,3-disubstituted 3,4-dihydro-4-oxoquinazolines, which can be further modified to introduce the trifluoromethyl group.
  • Advantages : This method allows for the direct formation of quinazoline rings with diverse substituents.
  • Limitations : Requires careful control of reaction conditions due to the reactivity of PCl₃ and potential side reactions.

Synthesis from Isatoic Anhydride

  • Method : Isatoic anhydride reacts with amines in the presence of ethyl orthoformate under reflux for 1–6 hours.
  • Mechanism : The reaction proceeds via ring-opening of isatoic anhydride and cyclization to form dihydro-4-oxoquinazolines.
  • Relevance : This method can be adapted to introduce trifluoromethyl groups by using appropriately substituted amines or subsequent functional group transformations.

Metal-Free DMAP-Catalyzed One-Pot Synthesis of Quinazoline-2,4-diones (Related Methodology)

  • Catalyst : 4-Dimethylaminopyridine (DMAP) catalyzes the heterocyclization of anthranilic acid derivatives with Boc anhydride ((Boc)₂O).
  • Conditions : Reactions are conducted at room temperature or under microwave irradiation for 12 hours.
  • Yields : The method affords quinazoline-2,4-diones with various substituents, including trifluoromethyl groups, in yields up to 90%.
  • Significance : Although targeting quinazoline-2,4-diones, this approach demonstrates efficient heterocycle formation with trifluoromethyl substituents, potentially adaptable to synthesize the target compound.

Summary Table of Preparation Methods

Method Starting Materials Key Reagents/Conditions Reaction Time Yield (%) Notes
Niementowski’s Synthesis Substituted anthranilic acid + formamide Heat at 120–130 °C for 3–5 h 3–5 h Moderate to high Forms quinazoline-4(3H)-one intermediate
Alkylation with Brominated Olefins Quinazoline-4(3H)-one intermediate + brominated olefins K₂CO₃, KI, acetone, 60 °C, 3 h 3 h Moderate to high Introduces phenyl and trifluoromethyl groups
Grimmel’s Method o-Aminobenzoic acid + amine + PCl₃ Heat in toluene at ~110 °C for 2 h 2 h Moderate Forms 2,3-disubstituted quinazolines
Isatoic Anhydride Route Isatoic anhydride + amines Reflux with ethyl orthoformate 1–6 h 1–6 h Moderate Versatile for quinazoline derivatives
DMAP-Catalyzed One-Pot Synthesis Anthranilic acid + Boc anhydride + DMAP Room temp or microwave, 12 h 12 h Up to 90 Metal-free, efficient for trifluoromethyl quinazolines

In-Depth Research Findings and Notes

  • The presence of the trifluoromethyl group at position 4 significantly affects the electronic properties and lipophilicity of the quinazoline ring, enhancing biological activity and metabolic stability.
  • The tetrahydro nature (saturation of positions 5,6,7,8) is typically introduced by selective hydrogenation or by starting with appropriately substituted tetrahydroquinazoline precursors.
  • The phenyl group at position 2 is generally introduced via alkylation or condensation reactions using benzyl halides or benzaldehydes under basic conditions.
  • Optimization studies have shown that solvent choice, reaction temperature, and catalysts like KI and K₂CO₃ are critical for maximizing yields and purity.
  • Purification is commonly achieved by recrystallization or column chromatography using dichloromethane/methanol or petroleum ether/ethyl acetate mixtures.
  • Spectroscopic characterization (NMR, HRMS) confirms the successful synthesis and substitution pattern, with characteristic signals for the trifluoromethyl group and keto functionality.

Chemical Reactions Analysis

Nucleophilic Substitution Reactions

The compound undergoes nucleophilic substitutions at multiple reactive sites:

1.1 At the C2-Phenyl Ring
Electrophilic aromatic substitution occurs at the phenyl group under Friedel-Crafts conditions. The trifluoromethyl group directs substituents to specific positions:

  • Nitration : Yields 3-nitro derivatives at 60–65°C (HNO₃/H₂SO₄, 72% yield)

  • Halogenation : Bromination produces 4-bromo analogs (Br₂/FeCl₃, 55–60% yield)

1.2 At the Quinazoline Nitrogen
The N1 and N3 positions participate in alkylation and acylation:

  • Methylation : Reacts with methyl iodide (K₂CO₃/DMF, 80°C) to form N-methylated products (85–90% yield)

  • Acylation : Acetyl chloride introduces acetyl groups at N3 (pyridine catalyst, 70% yield)

Cycloaddition Reactions

The tetrahydroquinazoline scaffold engages in [4+2] Diels-Alder reactions:

DienophileConditionsProductYield
Maleic anhydrideToluene, 110°C, 24hFused oxabicyclic derivative68%
AcroleinEtOH, reflux, 12hHexahydroquinazoline adduct52%

The trifluoromethyl group enhances dienophilicity by polarizing the π-system.

Oxidation and Reduction

3.1 Oxidation Pathways

  • Ring Aromatization : H₂O₂/AcOH oxidizes the tetrahydro ring to fully aromatic quinazoline (90% conversion)

  • Sulfur Incorporation : Reaction with Lawesson’s reagent introduces thione groups at C6 (80°C, 8h, 75% yield)

3.2 Reductive Modifications

  • Hydrogenation : Pd/C-catalyzed H₂ reduces the C4-C5 double bond (40 psi, 60°C), yielding decahydro derivatives (88% purity)

  • N-Oxide Reduction : Zn/HCl reduces N-oxide intermediates to secondary amines (92% efficiency)

Functional Group Transformations

4.1 Trifluoromethyl Reactivity
The -CF₃ group undergoes rare nucleophilic displacement under harsh conditions:

  • Hydrolysis : NaOH (20% aq.) at 150°C replaces -CF₃ with -COOH (12h, 30% yield)

  • Grignard Addition : RMgX reagents attack -CF₃ to form -CF₂R derivatives (THF, -78°C, 45% yield)

4.2 Ketone Functionalization
The C6 carbonyl participates in:

  • Condensations : Forms Schiff bases with anilines (EtOH, 70°C, 80% yield)

  • Wittig Reactions : Generates exocyclic alkenes (Ph₃P=CH₂, 60% yield)

Stability and Reaction Kinetics

  • pH Sensitivity : Degrades rapidly in strong acids (t₁/₂ = 2h at pH <2) but remains stable at pH 5–9

  • Thermal Stability : Decomposes above 200°C, releasing HF from -CF₃

  • Solvent Effects : Reactions proceed faster in polar aprotic solvents (DMF > DMSO > THF)

This reactivity profile positions the compound as a versatile intermediate for drug discovery, particularly against multidrug-resistant pathogens . Further studies should explore asymmetric catalysis to access enantiopure derivatives for targeted therapies.

Scientific Research Applications

Antimicrobial Activity

Research has demonstrated that quinazoline derivatives exhibit significant antimicrobial properties. For instance, studies have shown that compounds similar to 5,6,7,8-Tetrahydro-2-phenyl-6-oxo-4-(trifluoromethyl)quinazoline possess activity against various bacterial strains, including Mycobacterium smegmatis and Pseudomonas aeruginosa. These findings suggest potential applications in developing new antimicrobial agents .

Anticancer Properties

Quinazoline derivatives are also recognized for their anticancer activities. Compounds within this class have shown cytotoxic effects against multiple cancer cell lines. For example, certain derivatives have been reported to induce apoptosis in cancer cells through various mechanisms, making them candidates for further investigation in cancer therapy .

Anti-inflammatory Effects

Some studies indicate that quinazoline derivatives can exhibit anti-inflammatory effects. Specific compounds have been evaluated for their ability to inhibit edema in animal models, suggesting their potential use in treating inflammatory diseases such as rheumatoid arthritis and inflammatory bowel disease .

Synthesis and Characterization

The synthesis of this compound typically involves multi-step organic reactions that may include cyclization and functional group modifications. The characterization of these compounds is often performed using techniques such as NMR spectroscopy and X-ray crystallography to confirm their structures and assess purity.

Case Study: Antimicrobial Screening

A study published in RSC Advances evaluated a series of quinazoline derivatives for their antimicrobial activity. Among the tested compounds, several demonstrated significant inhibition against Mycobacterium smegmatis, with minimum inhibitory concentrations (MIC) as low as 6.25 µg/mL. This highlights the potential of these compounds as future antituberculosis agents .

Case Study: Anticancer Activity

In another investigation focusing on the anticancer properties of quinazoline derivatives, a specific compound was shown to have an IC50 value of 10 µM against prostate cancer cells (PC3). This suggests that modifications to the quinazoline structure can enhance its efficacy against cancer cells .

Summary Table of Applications

ApplicationDescriptionReferences
AntimicrobialEffective against Mycobacterium smegmatis and Pseudomonas aeruginosa
AnticancerInduces apoptosis in various cancer cell lines
Anti-inflammatoryReduces edema in animal models

Mechanism of Action

The mechanism of action of 5,6,7,8-Tetrahydro-2-phenyl-6-oxo-4-(trifluoromethyl)quinazoline involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes, receptors, or other proteins, modulating their activity. For example, it may inhibit the activity of certain enzymes involved in disease pathways, leading to therapeutic effects. The trifluoromethyl group enhances the compound’s lipophilicity, improving its ability to cross cell membranes and reach intracellular targets.

Comparison with Similar Compounds

Substituent Variations at Position 2

The phenyl group at position 2 distinguishes the target compound from analogs with smaller or polar substituents:

  • Methyl substitution: 5,6,7,8-Tetrahydro-2-methyl-6-oxo-4-(trifluoromethyl)quinazoline (C₁₀H₉F₃N₂O) exhibits reduced lipophilicity (logP ~1.5 vs. The phenyl group enhances aromatic interactions in target binding, which may explain superior bioactivity in certain assays .
  • This substitution may reduce off-target effects due to steric hindrance .

Table 1: Position 2 Substituent Comparison

Substituent Molecular Formula logP (Predicted) Key Properties
Phenyl C₁₅H₁₁F₃N₂O 2.8 High lipophilicity, strong π-π interactions
Methyl C₁₀H₉F₃N₂O 1.5 Improved solubility, reduced steric bulk
Methoxycarbonyl C₁₁H₁₁F₃N₂O₂ 1.2 Enhanced polarity, metabolic susceptibility

Variations at Position 4

The trifluoromethyl group at position 4 is critical for electronic and steric effects:

  • Unsubstituted analogs : Quinazolines lacking the -CF₃ group (e.g., 5,6,7,8-tetrahydro-2-phenyl-6-oxoquinazoline) show reduced electron-withdrawing effects, leading to weaker binding in enzymes reliant on charge-transfer interactions .

Modifications to the Core Structure

  • Imidazo[4,5-g]quinazolines : Fused imidazole rings (e.g., 2,6,8-triaryl derivatives) introduce additional hydrogen-bonding sites, enhancing affinity for ATP-binding pockets in kinases. However, this modification reduces conformational flexibility compared to the tetrahydroquinazoline core .

Table 2: Core Structure Modifications

Modification Molecular Formula Key Features
Tetrahydroquinazoline C₁₅H₁₁F₃N₂O Flexible core, balanced hydrophobicity
Imidazo[4,5-g]quinazoline Variable Rigid, multi-ring system, enhanced H-bonding
Benzylthio-substituted C₁₆H₁₃F₃N₂OS Sulfur-mediated binding, higher molecular weight

Functional Group Additions

  • Amino and acetylated derivatives: 6-Acetylamino-5,6,7,8-tetrahydro-2-hydroxyquinazoline (C₁₀H₁₃N₃O₂) introduces a polar acetylated amine, improving water solubility but limiting blood-brain barrier penetration .
  • Thiosemicarbazido derivatives : 5,6,7,8-Tetrahydro-6-methyl-2-thiosemicarbazido-4-(trifluoromethyl)quinazoline (C₁₁H₁₄F₃N₅S) adds a thiosemicarbazide group, enabling metal chelation, which may be advantageous in antimicrobial applications .

Pharmacological Implications

  • Phenyl vs. methyl : The phenyl group’s π-π stacking capability may improve inhibition of tyrosine kinases, whereas methyl-substituted analogs might favor solubility-driven applications like topical antimicrobials.
  • Trifluoromethyl effect : The -CF₃ group’s electronegativity and metabolic resistance make it superior to halogens (e.g., Cl) in maintaining prolonged biological activity .

Biological Activity

5,6,7,8-Tetrahydro-2-phenyl-6-oxo-4-(trifluoromethyl)quinazoline is a compound that belongs to the quinazoline family, known for its diverse biological activities. This article explores its pharmacological properties, mechanisms of action, and potential therapeutic applications based on recent research findings.

  • Molecular Formula : C15H13F3N2O
  • Molecular Weight : 294.27 g/mol
  • CAS Number : Not specified in the sources.

Biological Activity Overview

Quinazolines, including this compound, exhibit a variety of biological activities such as anticancer, antiviral, antibacterial, and anti-inflammatory effects. The specific compound has been investigated for its potential as an anticancer agent and its interaction with various biological targets.

  • Inhibition of Protein Kinases :
    • Quinazolines are known to inhibit tyrosine kinases involved in cancer progression. Specifically, they target receptors like the Epidermal Growth Factor Receptor (EGFR) and Vascular Endothelial Growth Factor Receptor (VEGFR), which are crucial in tumor growth and metastasis .
  • Anticancer Activity :
    • Research indicates that derivatives of quinazoline can effectively inhibit cell proliferation in various cancer cell lines. For instance, compounds similar to this compound have demonstrated IC50 values in the nanomolar range against human breast cancer cells .

Case Studies and Research Findings

Recent studies have provided insights into the efficacy and mechanisms of this compound:

StudyFindings
Abouzeid & Shouman (2023)Synthesized para-substituted anilinoquinazolines that showed potent EGFR inhibition with IC50 values as low as 0.13 nM against MCF-7 cells .
Lu et al. (2023)Modified quinazoline derivatives demonstrated strong binding affinity to EGFR with IC50 values ranging from 0.47 nM to 1.35 μM across different cell lines .
PMC11374424 (2024)Investigated the cytotoxic effects of quinazoline derivatives on breast cancer cells using MTT assays; significant antitumor activity was observed .

Pharmacokinetics

The pharmacokinetic properties of this compound are critical for its therapeutic application:

  • Solubility : Poor water solubility has been noted as a challenge for bioavailability.
  • Stability : Molecular docking studies suggest that structural modifications can enhance binding stability and efficacy against target proteins .

Q & A

Q. Advanced

  • Prodrug modification : Esterification of the 6-oxo group (e.g., acetyl or PEG-ylated derivatives) increases solubility by 3–5×.
  • Nanoformulations : Lipid-based nanoparticles (70–100 nm size) improve plasma half-life from 2.1 to 8.7 hours in murine models.
  • Co-crystallization : Cyclodextrin inclusion complexes enhance oral bioavailability (AUC increased by 60% in rats).
  • Metabolic stability : CYP450 inhibition assays guide structural tweaks (e.g., 6-methyl substitution reduces hepatic clearance) .

What spectroscopic techniques are essential for characterizing this compound, and what key peaks are expected?

Q. Basic

  • FT-IR : Carbonyl (C=O) stretch at 1670–1700 cm⁻¹; C–F vibrations at 1100–1200 cm⁻¹.
  • ¹H NMR : Aromatic protons (δ 7.2–8.1 ppm, multiplet); tetrahydro ring protons (δ 2.5–3.5 ppm, multiplet).
  • ¹⁹F NMR : Trifluoromethyl group as a singlet near δ -60 ppm.
  • HRMS (ESI+) : [M+H]⁺ at m/z 325.1125 (calculated for C₁₅H₁₂F₃N₂O) .

How does the trifluoromethyl group influence the compound’s electronic properties and binding affinity in target interactions?

Q. Advanced

  • Electron-withdrawing effect : Lowers LUMO energy by 0.3 eV (DFT calculations), enhancing electrophilicity for nucleophilic attack.
  • Binding affinity : In dihydrofolate reductase (DHFR) inhibition, the CF₃ group increases hydrophobic interactions with Val-115 and Phe-34, reducing IC₅₀ from 120 nM (non-fluorinated analog) to 12 nM.
  • Solubility trade-off : LogP increases by 1.2 units, necessitating formulation adjustments .

What are the documented biological activities of this compound, and what assay protocols are used?

Q. Basic

  • DHFR inhibition : IC₅₀ = 12 nM (recombinant human DHFR; assay measures NADPH oxidation at 340 nm).
  • Antiproliferative activity : EC₅₀ = 2.1 µM in HeLa cells (MTT assay, 48-hour exposure).
  • Kinase inhibition : Screening against 50 kinases (KinomeScan) shows selectivity for EGFR (Kd = 8 nM). Protocols require solvent controls (DMSO <0.1%) and triplicate replicates .

What computational methods are employed to predict the binding modes with target enzymes like DHFR?

Q. Advanced

  • Molecular docking : AutoDock Vina positions the CF₃ group in a hydrophobic pocket near DHFR’s active site (binding energy = -9.8 kcal/mol).
  • MD simulations (GROMACS) : 100-ns trajectories validate stability of hydrogen bonds with Asp-27 and Thr-56.
  • MM-PBSA calculations : Confirm favorable van der Waals contributions (ΔG = -28.5 kJ/mol). Cross-referencing with X-ray structures (PDB: 1U72) ensures accuracy .

What are the stability profiles of this compound under various storage conditions?

Q. Basic

  • Solid state : Stable at -20°C under argon for >12 months (degradation <5%). Accelerated stability testing (40°C/75% RH) shows 10% decomposition over 30 days.
  • Solution (DMSO) : Degrades by 15% after 7 days; aliquot storage recommended.
  • Light sensitivity : UV irradiation (254 nm) causes 50% degradation in 24 hours; use amber vials .

How are synthetic byproducts or isomers characterized and minimized?

Q. Advanced

  • HPLC-MS : Reverse-phase C18 columns (gradient: 10–90% MeCN/H₂O) separate regioisomers (e.g., 4- vs. 6-trifluoromethyl derivatives).
  • Mechanistic studies : Kinetic isotopic effects (KIE) identify rate-determining steps (e.g., cyclization vs. trifluoromethylation).
  • DoE optimization : Response surface methodology reduces byproduct formation from 18% to 3% by adjusting stoichiometry (1.2 eq CF₃ reagent) and pH (7.5–8.0) .

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